molecular formula C5H14N6 B1599229 1,1,3,3-Tetramethylguanidinium azide CAS No. 56899-56-0

1,1,3,3-Tetramethylguanidinium azide

Cat. No.: B1599229
CAS No.: 56899-56-0
M. Wt: 158.21 g/mol
InChI Key: QRNVKPVRQAMLDU-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethylguanidinium azide is an organic compound widely used in synthetic chemistry. It is known for its stability, non-toxicity, and versatility as an azidation agent. This compound is a colorless hygroscopic solid, soluble in various organic solvents such as chloroform, dichloromethane, acetonitrile, nitromethane, dimethylformamide, and acetone, but insoluble in diethyl ether and tetrahydrofuran .

Chemical Reactions Analysis

1,1,3,3-Tetramethylguanidinium azide is frequently used as a source of azide in various chemical reactions, including:

Scientific Research Applications

1,1,3,3-Tetramethylguanidinium azide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,3,3-tetramethylguanidinium azide primarily involves its role as a nucleophile. The azide ion (N₃⁻) is a strong nucleophile that can attack electrophilic centers in various substrates, leading to the formation of azido compounds. This nucleophilic behavior is facilitated by the non-coordinating nature of the tetramethylguanidinium counterion, which allows for regio- and stereoselective reactions .

Comparison with Similar Compounds

1,1,3,3-Tetramethylguanidinium azide can be compared with other azidation agents such as sodium azide and lithium azide. While sodium azide and lithium azide are commonly used, this compound offers unique advantages:

Similar compounds include:

  • Sodium azide (NaN₃)
  • Lithium azide (LiN₃)
  • Tetramethylguanidine (HNC(N(CH₃)₂)₂)

Properties

CAS No.

56899-56-0

Molecular Formula

C5H14N6

Molecular Weight

158.21 g/mol

IUPAC Name

(N,N-dimethylcarbamimidoyl)-methyl-methylideneazanium;azide

InChI

InChI=1S/C5H13N3.HN3/c1-7(2)5(6)8(3)4;1-3-2/h6H,1-4H3;1H

InChI Key

QRNVKPVRQAMLDU-UHFFFAOYSA-N

SMILES

CN(C)C(=N)[N+](=C)C.[N-]=[N+]=[N-]

Canonical SMILES

CN(C)C(=N)N(C)C.N=[N+]=[N-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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